6-bromo-3-oxo-2H-pyrazine-2-carboxamide

Beschreibung

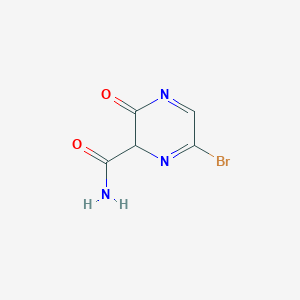

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide is a pyrazine-derived heterocyclic compound characterized by a bromine substituent at position 6, a ketone group at position 3, and a carboxamide functional group at position 2 (Figure 1).

Figure 1: Structural formula of this compound.

Eigenschaften

Molekularformel |

C5H4BrN3O2 |

|---|---|

Molekulargewicht |

218.01 g/mol |

IUPAC-Name |

6-bromo-3-oxo-2H-pyrazine-2-carboxamide |

InChI |

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1,3H,(H2,7,10) |

InChI-Schlüssel |

ZGZKTWVSUGTSQM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=O)C(N=C1Br)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, resulting in the formation of the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazine compounds .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential antiviral and anticancer properties.

Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in viral replication or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

(a) 3-Amino-6-bromopyrazine-2-carboxamide (CAS 1209458-06-9)

- Key Differences: Replaces the 3-oxo group with an amino (-NH2) group.

- However, the absence of the oxo group reduces electrophilicity at position 3 .

- Synthetic Utility : Used as a precursor for further functionalization via diazotization or nucleophilic substitution .

(b) 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid (CAS 1260667-67-1)

- Key Differences : Substitutes the carboxamide with a carboxylic acid (-COOH) and the oxo group with a hydroxyl (-OH).

- Impact : The carboxylic acid increases hydrophilicity and acidity (pKa ~2–3), making it suitable for salt formation. The hydroxyl group may participate in tautomerism, affecting stability .

(c) Ethyl 3-Bromo-6-methyl-2-oxo-1(2H)-pyrazineacetate (CAS 221136-66-9)

Heterocyclic Hybrids Incorporating Bromo-Pyrazine Moieties

(a) Coumarin-Pyrazine Hybrids (e.g., 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one)

- Structure : Combines a bromo-coumarin core with tetrazolo-pyrimidine or pyrazolo-pyrimidine moieties .

- Biological Activity: Demonstrates antiproliferative effects against HEPG2-1 liver carcinoma cells (IC50 = 2.70–4.90 µM), outperforming simpler pyrazine derivatives. The coumarin moiety enhances π-π stacking with DNA or enzyme active sites .

- Synthetic Route : Synthesized via condensation of 6-bromo-3-acetylcoumarin with heterocyclic amines, followed by cyclization .

(b) Pyrazolo[3,4-d]pyridazine Derivatives

- Structure : Features a pyridazine ring fused to a pyrazole, linked to the bromo-pyrazine core.

- This structural complexity correlates with improved metabolic stability .

Functional Group Transformations

(a) Nitration Products (e.g., 3-Hydroxy-6-nitropyrazine-2-carboxamide)

- Synthesis : Nitration of 3-hydroxypyrazine-2-carboxamide introduces a nitro group at position 6, replacing bromine.

- Impact: The nitro group (-NO2) increases electron-withdrawing effects, reducing aromatic ring electron density and altering reactivity in subsequent reductions or substitutions .

(b) Hydrazide Derivatives (e.g., N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide)

- Structure : Replaces the carboxamide with a benzoyl-hydrazide group.

- Utility : Serves as intermediates for synthesizing thiadiazoles or triazoles, expanding pharmacological diversity .

Q & A

Basic Research Question

- NMR spectroscopy : Confirm bromine substitution patterns and carboxamide proton signals (δ ~8–10 ppm for pyrazine protons) .

- Mass spectrometry (MS) : ESI-MS (m/z 231.0 [M+H]+ for 79Br isotope) validates molecular weight .

- X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond lengths/angles and confirms tautomeric forms .

How can researchers resolve contradictions in reported spectral data for brominated pyrazine derivatives?

Advanced Research Question

Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : 3-oxo-pyrazine derivatives may interconvert between keto and enol forms, altering spectral profiles. Use variable-temperature NMR to detect dynamic equilibria .

- Solvent polarity : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts .

- Cross-validation : Combine crystallographic data (e.g., bond lengths from SHELXL-refined structures) with computational modeling (DFT calculations) to validate assignments .

What strategies optimize the regioselectivity of bromination in pyrazine-carboxamide derivatives?

Advanced Research Question

Bromination at the 6-position is influenced by:

- Electrophilic directing groups : The carboxamide group directs bromine to the para position via resonance stabilization.

- Reagent choice : NBS (N-bromosuccinimide) in DMF at 0–5°C minimizes over-bromination .

- Steric effects : Bulky substituents at the 2-position (e.g., methyl groups) can block alternative sites .

How do researchers evaluate the biological activity of this compound derivatives?

Advanced Research Question

In vitro assays :

- Antiproliferative activity : Screen against cancer cell lines (e.g., HEPG2-1) using MTT assays. Derivatives like pyrazolo[1,5-a]pyrimidines show IC50 values as low as 2.70 µM .

- Antiviral activity : Test against influenza A (H1N1/H3N2) in Madin-Darby canine kidney cells. Pyrazine-carboxamide nucleoside analogues exhibit IC50 values of 5.63–7.41 µM .

Mechanistic studies : - Molecular docking (e.g., with RNA-dependent RNA polymerase) identifies binding interactions .

- SAR analysis: Modifications at the pyrazine 2-position (e.g., thioamide substitution) enhance target affinity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .

- Catalyst efficiency : Optimize HATU loading (1.2 eq) to balance cost and yield .

- Purification scalability : Switch from batch crystallization to continuous-flow systems for higher throughput .

How do tautomeric forms of this compound affect its reactivity in nucleophilic substitution reactions?

Advanced Research Question

- Keto-enol tautomerism : The enol form activates the 6-bromo position for SNAr reactions with amines or thiols.

- Reaction conditions : Use polar aprotic solvents (DMF or DMSO) and elevated temperatures (60–80°C) to favor the reactive tautomer .

- Leaving group stability : Bromine’s electronegativity enhances displacement kinetics compared to chloro analogues .

What computational methods predict the stability and solubility of this compound?

Advanced Research Question

- DFT calculations : Predict tautomeric stability (ΔG between keto/enol forms) and pKa values .

- COSMO-RS models : Estimate solubility in pharmaceutically relevant solvents (e.g., PEG-400) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.